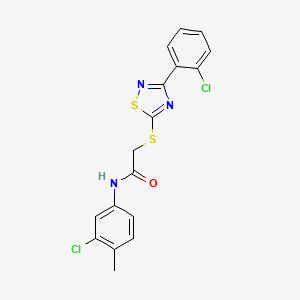
N-(3-chloro-4-methylphenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H13Cl2N3OS2 and its molecular weight is 410.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Synthesis Approaches
Research into structurally similar compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, has highlighted the importance of their three-dimensional configuration and intermolecular interactions. These studies demonstrate the compounds' ability to form various hydrogen bonds and π interactions, leading to significant interest in their crystalline properties and potential for forming stable 3-D arrays (Boechat et al., 2011).
Potential Biological and Anticancer Activities
A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, similar in structural motif to the query compound, were synthesized and evaluated for antitumor activity. These studies suggest a promising avenue for the development of new anticancer agents, with certain derivatives showing considerable activity against various cancer cell lines (Yurttaş et al., 2015).
Antimicrobial Applications
The synthesis and evaluation of similar compounds have also been conducted with a focus on antimicrobial activity. For instance, derivatives of thiadiazole and thiazolidine have been synthesized and shown moderate to good activity against both gram-positive and gram-negative bacteria, indicating the potential of such compounds in developing new antibacterial agents (Desai et al., 2008).
Inhibitory Effects and Molecular Interactions
Research into thiadiazole derivatives has further extended into studies on their inhibitory effects on various biological targets. For example, certain thiadiazole thioacetanilides have been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors, offering a novel class of compounds for potential therapeutic application in HIV treatment (Zhan et al., 2008).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS2/c1-10-6-7-11(8-14(10)19)20-15(23)9-24-17-21-16(22-25-17)12-4-2-3-5-13(12)18/h2-8H,9H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLJBSGCZABFES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyclopropyl-5-fluoro-6-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2400144.png)
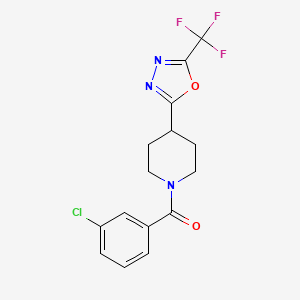
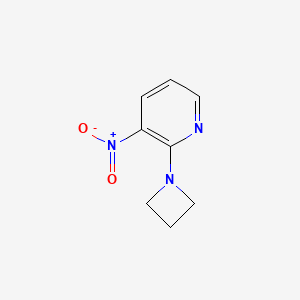
![5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide](/img/structure/B2400147.png)
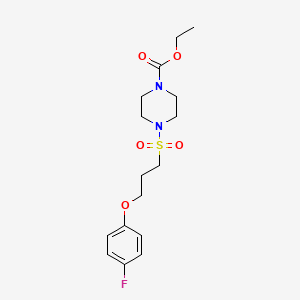
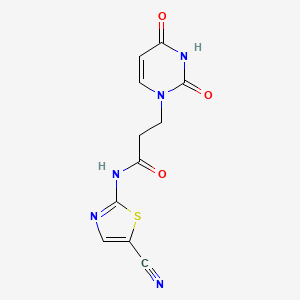
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2400152.png)

![3-(4-ethylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400158.png)
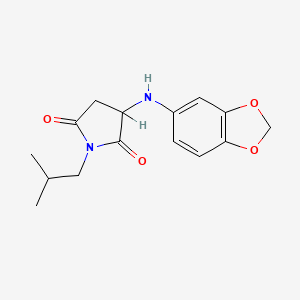
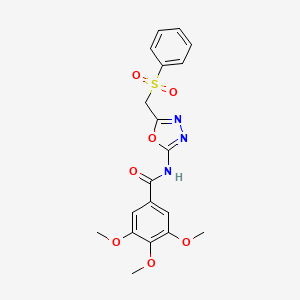
![tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1)](/img/structure/B2400164.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2400165.png)
![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2400167.png)